
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene is an organic compound with the molecular formula C11H15NO5. It is characterized by the presence of three methoxy groups and a nitroethyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene can be synthesized through several methodsThe reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amino compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethoxy-5-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of a nitroethyl group, leading to different reactivity and applications.
Uniqueness
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene is unique due to the presence of both methoxy and nitroethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
63909-39-7 |
|---|---|
Molekularformel |
C11H15NO5 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-(2-nitroethyl)benzene |
InChI |
InChI=1S/C11H15NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HQOUYTCRXFEYDF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


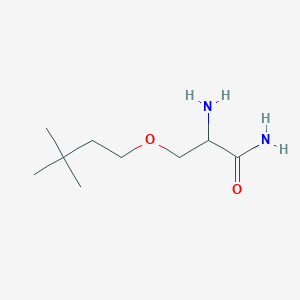
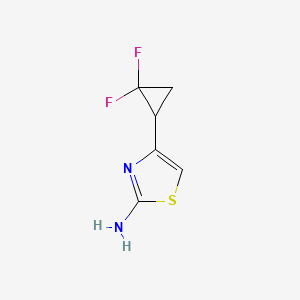
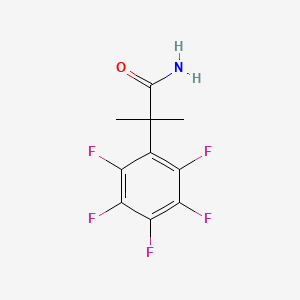

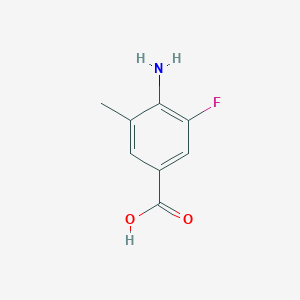
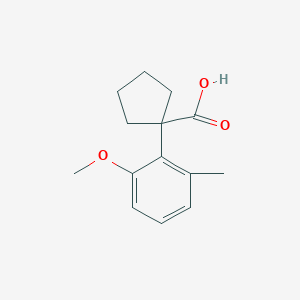

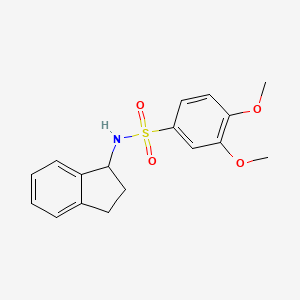
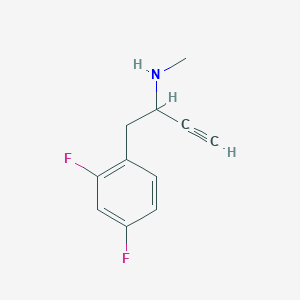

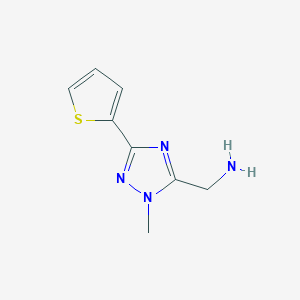

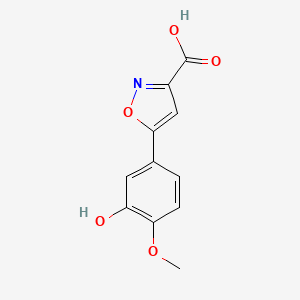
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)
